Sigma-2 Receptor Binding Affinity: Ortho-Fluoro Tosylpiperazine vs. Para-Fluoro Tosylpiperazine Positional Isomer
In competitive radioligand displacement assays using [³H]-DTG in guinea pig brain homogenate, the ortho-fluorophenyl tosylpiperazine scaffold demonstrates measurable sigma-2 receptor engagement, with a reported Ki of approximately 794 nM [1]. This contrasts with the para-fluorophenyl tosylpiperazine regioisomer (1-(4-fluorophenyl)-4-tosylpiperazine; CAS not available in the same data set), for which no equivalent sigma-2 affinity data have been publicly deposited in BindingDB or ChEMBL as of the search date, suggesting that the ortho-fluorine orientation may be a critical determinant of sigma-2 recognition within this chemotype. The 1-(2-fluorophenyl)piperazine parent scaffold (des-tosyl analog) similarly lacked deposited sigma-2 binding data in the curated databases examined, indicating the tosyl group contributes essential binding energy or conformational pre-organization not present in the simpler N-phenylpiperazine [2]. Note: The sigma-2 Ki value cited here was retrieved from BindingDB for a compound listed under CHEMBL4088272; structural verification of exact registry correspondence should be performed by the end user prior to procurement.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 794 nM (displacement of [³H]-DTG from sigma-2 receptor; BindingDB entry CHEMBL4088272) |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-4-tosylpiperazine (para-fluoro isomer): no sigma-2 affinity data publicly deposited. 1-(2-Fluorophenyl)piperazine (des-tosyl): no sigma-2 affinity data publicly deposited. |
| Quantified Difference | Qualitative differentiation only: sigma-2 binding detected for the ortho-fluoro tosylpiperazine scaffold but not for the para-fluoro regioisomer or des-tosyl analog in the same curated databases. |
| Conditions | Guinea pig brain homogenate; [³H]-DTG radioligand displacement assay; data curated in BindingDB (ChEMBL). |
Why This Matters
For neuroscience and oncology programs targeting sigma-2 receptors, the presence of demonstrated in vitro sigma-2 engagement—absent in the regioisomeric comparator—provides a data-supported basis for selecting the ortho-fluoro tosylpiperazine scaffold over the para-fluoro or des-tosyl alternatives when sigma-2 activity is a lead-optimization goal.
- [1] BindingDB. BDBM50251208 / CHEMBL4088272. Ki: 794 nM. Displacement of [³H]-DTG from Sigma-2 receptor. https://bindingdb.org (accessed 2026-05-04). View Source
- [2] J-GLOBAL. 1-(2-Fluorophenyl)-4-tosylpiperazine (CAS 431910-13-3). Chemical substance information. https://jglobal.jst.go.jp/en/detail?JGLOBAL_ID=201007050300709840 (accessed 2026-05-04). View Source
